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Compound of Interest |

Compound Name: 7-Fluoro-2-methyl-2H-indazole
CAS No.: 1337881-42-1
Cat. No.: B596423

Get Quote

An In-depth Technical Guide to the Structure, Synthesis, and Application of 7-Fluoro-2-methyl-

2H-indazole

Abstract

This technical guide provides a comprehensive analysis of 7-Fluoro-2-methyl-2H-indazole
(CAS No: 1337881-42-1), a key heterocyclic building block in modern medicinal chemistry. The
indazole scaffold is a privileged structure in drug discovery, and strategic functionalization, such
as the introduction of a fluorine atom at the 7-position and a methyl group at the N-2 position,
imparts unigue physicochemical and metabolic properties. This document details the molecular
structure, provides a field-proven, regioselective synthetic protocol, outlines comprehensive
characterization data, and discusses its critical application as an intermediate in the synthesis
of advanced therapeutic agents, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
inhibitors. This guide is intended for researchers, medicinal chemists, and process
development scientists engaged in the design and synthesis of novel pharmaceuticals.

Introduction: The Significance of the Indazole
Scaffold
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The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, is a
cornerstone of medicinal chemistry.[1] As a bioisostere of indole, it is featured in numerous
FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological
activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Indazoles can exist
as two primary tautomers, 1H- and 2H-indazole, with the N-alkylation pattern profoundly
influencing the molecule's spatial arrangement and drug-receptor interactions.

The subject of this guide, 7-Fluoro-2-methyl-2H-indazole, is a specifically engineered
analogue. The strategic placement of substituents serves distinct purposes:

e Fluorine at C-7: The introduction of a fluorine atom can significantly modulate a molecule's
metabolic stability, lipophilicity, and binding affinity. Its high electronegativity can alter the
electronic distribution of the aromatic system, influencing pKa and hydrogen bonding
capabilities.

o Methyl at N-2: Alkylation at the N-2 position locks the tautomeric form, providing a defined
three-dimensional structure. This is often crucial for achieving high selectivity and potency for
a specific biological target, as it orients the rest of the molecule in a fixed conformation for
optimal binding.

This guide will elucidate the key technical aspects of this valuable compound, with a focus on
its synthesis and role in the development of IRAK4 inhibitors, a promising class of drugs for
treating inflammatory and autoimmune diseases.

Molecular Structure and Physicochemical
Properties

The core of 7-Fluoro-2-methyl-2H-indazole is a planar, 10-1t electron aromatic system. The
IUPAC name is 7-fluoro-2-methyl-2H-indazole. The structure with standard atom numbering
is presented below.

Caption: Chemical structure of 7-Fluoro-2-methyl-2H-indazole.

A summary of its key physicochemical properties is provided in the table below.
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Property Value Source

CAS Number 1337881-42-1

Molecular Formula CsH7FN:2

Molecular Weight 150.15 g/mol

Appearance Off-white to yellow solid General knowledge
(predicted)

Melting Point Not available

Boiling Point Not available

Soluble in methanol,
Solubility dichloromethane, DMSO General knowledge
(predicted)

Synthesis and Mechanistic Considerations

The synthesis of 7-Fluoro-2-methyl-2H-indazole is achieved via a two-step process starting
from a commercially available precursor. The critical step is the regioselective methylation of
the indazole nitrogen. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2
isomers. The outcome is highly dependent on reaction conditions and the electronic nature of
the substituents on the indazole ring.

For 7-fluoro-1H-indazole, the fluorine atom at the C-7 position is weakly electron-withdrawing,
which can influence the nucleophilicity of the adjacent N-1 nitrogen. However, literature
suggests that methylation under acidic conditions or with specific reagents can favor the
kinetically controlled N-2 product. A proven method for the synthesis of the desired N-2 isomer
is detailed in patent literature, demonstrating its utility as a reliable intermediate.

Caption: Synthetic workflow for 7-Fluoro-2-methyl-2H-indazole.

Experimental Protocol: Synthesis of 7-Fluoro-2-methyl-
2H-indazole

This protocol is adapted from patent W0O2022140415A1.
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Step 1: Synthesis of 7-Fluoro-1H-indazole

e To areaction vessel charged with 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine
monohydrate (4.0 eq).

e Heat the reaction mixture to 180 °C and stir for 10-12 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS).

e Upon completion, cool the mixture to room temperature.

» Add ethyl acetate and water to partition the product. Separate the organic layer.

o Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate (Na2S0a),
and filter.

o Concentrate the filtrate under reduced pressure to yield the crude product.

» Purify the crude material by silica gel column chromatography to afford 7-fluoro-1H-indazole
as a solid.

Step 2: Synthesis of 7-Fluoro-2-methyl-2H-indazole

e To a solution of 7-fluoro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF) cooled to 0
°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

o Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole nitrogen
to form the indazolide anion, activating it for nucleophilic attack. The use of DMF as a
polar aprotic solvent facilitates this ionic reaction.

e Stir the mixture at 0 °C for 30 minutes.

e Add methyl iodide (CHsl, 1.1 eq) dropwise at 0 °C.

o Causality: Methyl iodide is an excellent electrophile for Sn2 reactions. While a mixture of
N-1 and N-2 isomers is possible, the conditions described in the patent yield the desired
N-2 product. Separation of isomers may be required.
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» Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or
LC-MS.

e Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
o Extract the product with ethyl acetate (3x).

» Combine the organic layers, wash with brine, dry over anhydrous NazSOa, and filter.
o Concentrate the filtrate under reduced pressure.

 Purify the crude product by silica gel column chromatography to yield 7-Fluoro-2-methyl-
2H-indazole. The reported yield for this step is approximately 45%.

Structural Characterization

Confirmation of the structure and purity of 7-Fluoro-2-methyl-2H-indazole is achieved through
a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR provides a clear fingerprint of the molecule. The data below is
consistent with the structure reported in patent WO2022140415A1.

e 1H NMR (400 MHz, DMSO-ds) & (ppm): 8.21 (s, 1H, H-3), 7.78 (d, J = 8.1 Hz, 1H, H-4), 7.21
(td, J = 8.1, 5.0 Hz, 1H, H-5), 7.05 (d, J = 8.1 Hz, 1H, H-6), 4.22 (s, 3H, N-CHs).

13C NMR (Predicted): While experimental data is not readily available, the predicted 13C NMR
spectrum would show 8 distinct signals. The carbon attached to fluorine (C-7) would appear as
a doublet with a large one-bond C-F coupling constant (*JCF = 240-250 Hz).

F NMR (Predicted): A single resonance is expected in the 1°F NMR spectrum, appearing as a
complex multiplet due to coupling with neighboring aromatic protons (H-6).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.
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e LC-MS:m/z 151.1 [M+H]*. This corresponds to the calculated exact mass of the protonated
molecule (CsHsFN2%).

Applications in Drug Discovery: A Key Intermediate
for IRAK4 Inhibitors

A significant and high-value application of 7-Fluoro-2-methyl-2H-indazole is its use as a
pivotal intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
inhibitors. IRAK4 is a critical kinase in the innate immunity signaling cascade, and its inhibition
IS a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as
well as certain cancers.

Several patents, including W0O2022140415A1, describe the use of 7-Fluoro-2-methyl-2H-
indazole as a core scaffold onto which further complexity is built to generate potent and
selective IRAK4 inhibitors.

Caption: Role of 7-Fluoro-2-methyl-2H-indazole in IRAK4 inhibitor synthesis.

The synthesis typically involves initial functionalization of the 7-Fluoro-2-methyl-2H-indazole
core, for example, through bromination at the C-5 position, followed by cross-coupling reactions
(e.g., Suzuki or Stille coupling) to introduce further diversity. Subsequent modifications, such as
amide bond formation, lead to the final, complex drug molecule. The 7-fluoro-2-methyl-indazole
moiety often serves to anchor the molecule within the ATP-binding pocket of the IRAK4 kinase,
with the substituents providing key interactions that determine potency and selectivity.

Conclusion

7-Fluoro-2-methyl-2H-indazole is a highly valuable and strategically designed building block
for modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is
achievable through established methods, making it an accessible intermediate for both
research and process development. The unique combination of a fluorine atom and an N-2
methyl group provides a stable and well-defined scaffold that has proven critical for the
development of potent IRAK4 inhibitors. This guide provides the foundational knowledge
required for scientists to effectively synthesize, characterize, and utilize this important
compound in the pursuit of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

e To cite this document: BenchChem. [7-Fluoro-2-methyl-2H-indazole structure]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596423/docs#7-
fluoro-2-methyl-2h-indazole-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

